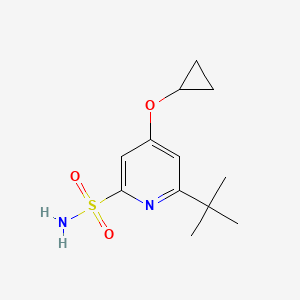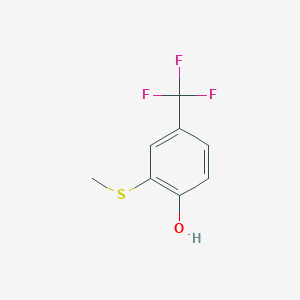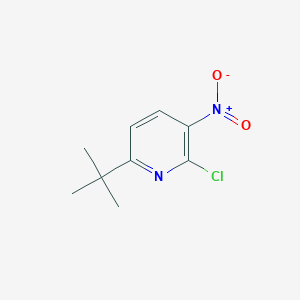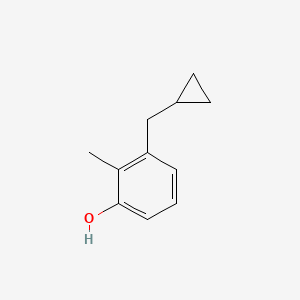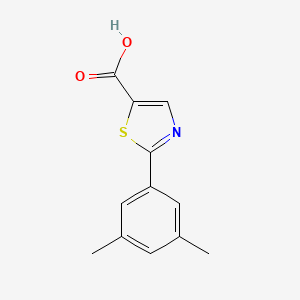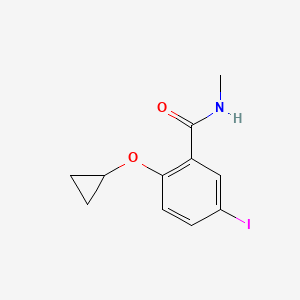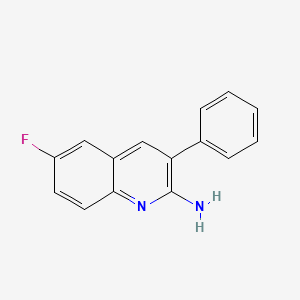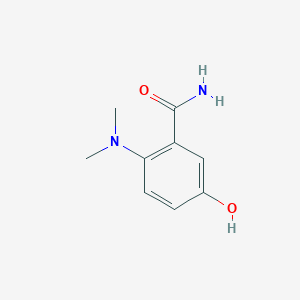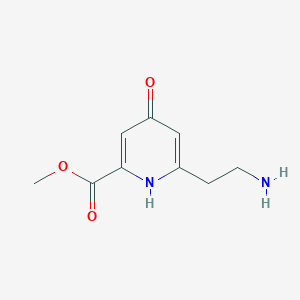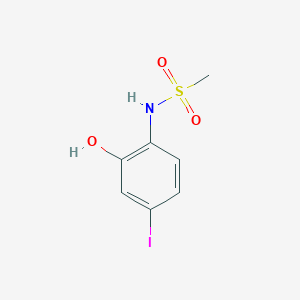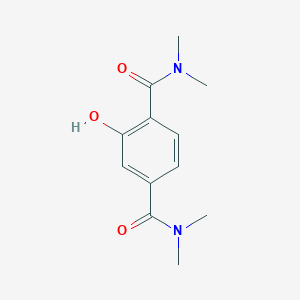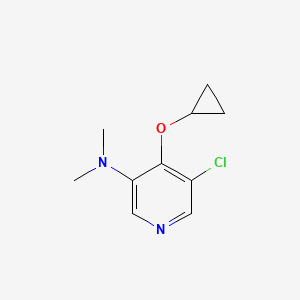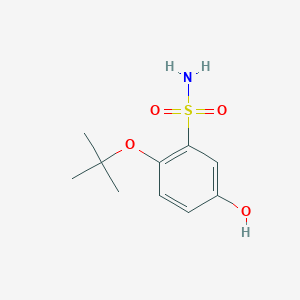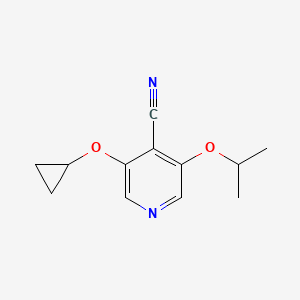
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to an isonicotinonitrile core
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-5-isopropoxyisonicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-cyclopropoxyisonicotinonitrile with isopropyl alcohol under specific conditions to introduce the isopropoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropoxyisonicotinonitrile involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile can be compared with other similar compounds, such as:
3-Cyclopropoxyisonicotinonitrile: Lacks the isopropoxy group, which may result in different chemical reactivity and biological activity.
5-Isopropoxyisonicotinonitrile: Lacks the cyclopropoxy group, which may affect its overall stability and interaction with molecular targets.
3-Cyclopropoxy-5-methoxyisonicotinonitrile: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-propan-2-yloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-11-6-14-7-12(10(11)5-13)16-9-3-4-9/h6-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
WFBBAJHWKZLXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CN=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


